molecular formula C21H32N2O3S B11348212 N-cycloheptyl-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-cycloheptyl-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11348212
M. Wt: 392.6 g/mol
InChI Key: NTBPUJUOJWZIOI-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of piperidine with a sulfonyl chloride derivative under basic conditions to form the sulfonyl piperidine intermediate. This intermediate is then reacted with a carboxylic acid derivative to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of soluble epoxide hydrolase (sEH). By inhibiting sEH, it increases the levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties. This mechanism is beneficial in the treatment of conditions such as hypertension and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit soluble epoxide hydrolase sets it apart from other piperidine derivatives, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C21H32N2O3S

Molecular Weight

392.6 g/mol

IUPAC Name

N-cycloheptyl-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H32N2O3S/c1-17-7-6-8-18(15-17)16-27(25,26)23-13-11-19(12-14-23)21(24)22-20-9-4-2-3-5-10-20/h6-8,15,19-20H,2-5,9-14,16H2,1H3,(H,22,24)

InChI Key

NTBPUJUOJWZIOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCCC3

Origin of Product

United States

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